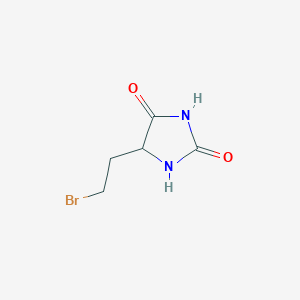

5-(2-Bromoethyl)hydantoin

Übersicht

Beschreibung

5-(2-Bromoethyl)hydantoin: is a chemical compound with the molecular formula C5H7BrN2O2 and a molecular weight of 207.03 g/mol . It is a derivative of hydantoin, a heterocyclic organic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)hydantoin typically involves the bromination of ethyl hydantoin. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme is as follows:

Starting Material: Ethyl hydantoin

Reagent: Bromine (Br2)

Solvent: Acetic acid or another suitable solvent

Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromoethyl group undergoes substitution with nucleophiles, forming derivatives for pharmaceutical and material science applications.

Examples and Conditions

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, with the nucleophile attacking the β-carbon of the bromoethyl group, leading to bromide displacement. Steric hindrance from the hydantoin ring slows the reaction compared to linear alkyl bromides .

Oxidation Reactions

The ethylene bridge or hydantoin ring can undergo oxidation under controlled conditions.

Key Findings

- Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the ethylene group to an epoxide, yielding 5-(2,3-epoxyethyl)hydantoin.

- KMnO<sub>4</sub>-Mediated Oxidation : In acidic conditions, the hydantoin ring is cleaved to form urea derivatives.

Applications : Oxidized products serve as intermediates in anticonvulsant drug synthesis.

Reduction Reactions

Selective reduction of functional groups is achievable with metal hydrides.

Experimental Data

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C to reflux | 5-(2-Hydroxyethyl)hydantoin | |

| NaBH<sub>4</sub> | EtOH, rt | Partial reduction of carbonyl |

Note : LiAlH<sub>4</sub> reduces the hydantoin carbonyl to a secondary alcohol, while NaBH<sub>4</sub> selectively reduces the bromoethyl group without affecting the ring.

Hydrolysis and Ring-Opening Reactions

The hydantoin ring undergoes hydrolysis under acidic or enzymatic conditions.

Mechanistic Pathways

- Acidic Hydrolysis (HCl, 100°C): Cleaves the ring to form α-hydroxyurea derivatives .

- Enzymatic Hydrolysis : Hydantoinase enzymes convert the compound to enantiomerically pure α-amino acids, critical in chiral drug synthesis .

Kinetic Study : Hydrolysis rates depend on pH, with optimal activity at pH 7–8 for enzymatic routes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

Case Study

- Suzuki Coupling : Using arylboronic acids and Pd(PPh<sub>3</sub>)<sub>4</sub>, the bromoethyl group is replaced with aryl groups, yielding 5-arylethylhydantoins.

- Heck Reaction : Forms alkenylated derivatives under aerobic conditions.

Polymer Functionalization

The bromoethyl group reacts with nucleophilic sites on polymers for controlled-release applications.

Example

- Polystyrene Grafting : Reaction with chloromethyl polystyrene beads produces hydantoin-functionalized polymers used in antimicrobial coatings .

Comparative Reactivity

The bromoethyl group’s reactivity is distinct from other hydantoin derivatives:

| Feature | 5-(2-Bromoethyl)hydantoin | Phenytoin |

|---|---|---|

| Electrophilic Sites | C–Br bond | Aromatic rings |

| Substitution Rate | Moderate (S<sub>N</sub>2) | Negligible |

| Oxidation Sensitivity | High | Low |

Industrial and Pharmacological Relevance

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-(2-Bromoethyl)hydantoin is primarily recognized for its potential in drug development and therapeutic applications. Its structural properties allow it to serve as a versatile scaffold for the synthesis of bioactive compounds.

Antimicrobial Activity

Recent studies have demonstrated that hydantoin derivatives, including this compound, exhibit significant antibacterial activity. For instance, a study synthesized hydantoin-based universal peptidomimetics that showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. These compounds were designed to mimic protein secondary structures, enhancing their interaction with bacterial membranes .

Antiepileptic and Neurological Applications

Hydantoins have long been associated with antiepileptic drugs, with this compound potentially serving as a precursor for novel antiepileptic agents. The compound can be modified to enhance its pharmacological properties, thereby contributing to the development of more effective treatments for epilepsy and other neurological disorders .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, which can be tailored to produce specific derivatives with enhanced biological activities.

Synthetic Pathways

Several synthetic routes have been explored for the production of hydantoins, including:

- Bucherer-Bergs Reaction : This classical method involves the reaction of carbonyl compounds with cyanide and ammonium carbonate, yielding a variety of hydantoin structures .

- Multicomponent Reactions (MCRs) : These modern synthetic approaches allow for the rapid generation of diverse hydantoin libraries, enabling efficient screening for bioactivity .

The ability to modify the bromoethyl group in this compound facilitates the exploration of structure-activity relationships (SAR), which is crucial for optimizing drug candidates.

Case Study: Antibacterial Peptidomimetics

In a recent study, researchers designed and synthesized three model hydantoin-based peptidomimetics that demonstrated high antibacterial activity. The compounds were assessed using NMR experiments to confirm their conformational stability and potential as antibiotics .

| Compound | Structure | Activity |

|---|---|---|

| 1 | Hydantoin-based peptidomimetic | High against Gram-positive bacteria |

| 2 | Modified hydantoin derivative | Effective against Gram-negative strains |

| 3 | Universal peptidomimetic scaffold | Broad-spectrum antibacterial activity |

This research underscores the potential of modifying the hydantoin structure to develop new classes of antibiotics capable of combating drug-resistant bacterial strains.

Case Study: Neurological Applications

Another significant application of this compound is in the development of compounds targeting neurological disorders. A study highlighted the synthesis of a new hydantoin derivative that exhibited enhanced binding affinity to specific receptors involved in neurological pathways, suggesting its potential as a therapeutic agent for conditions like epilepsy .

Wirkmechanismus

The mechanism of action of 5-(2-Bromoethyl)hydantoin involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the hydantoin ring structure is known to interact with biological macromolecules, potentially influencing enzyme activity and protein function.

Vergleich Mit ähnlichen Verbindungen

Hydantoin: The parent compound, which is a heterocyclic organic compound with the formula C3H4N2O2.

Phenytoin: A hydantoin derivative used as an anticonvulsant.

Ethotoin: Another hydantoin derivative with anticonvulsant properties.

Uniqueness: 5-(2-Bromoethyl)hydantoin is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to other hydantoin derivatives

Biologische Aktivität

5-(2-Bromoethyl)hydantoin is a synthetic compound derived from hydantoin, a five-membered ring structure with significant biological activity. This article focuses on the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromoethyl group at the 5-position of the hydantoin ring. The synthesis typically involves the bromination of ethyl derivatives of hydantoin, which can be achieved through various chemical methodologies, including alkylation and acylation processes .

Anticancer Properties

Recent studies have indicated that hydantoin derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to interact with cellular pathways involved in cancer cell proliferation and survival. It may modulate the activity of P-glycoprotein, a protein that plays a crucial role in drug resistance in cancer therapy .

- Synergistic Effects : In assays conducted on mouse lymphoma cells, this compound demonstrated a synergistic effect when combined with doxorubicin, enhancing the retention of chemotherapeutic agents within the cells .

Antimicrobial Activity

Hydantoins are also noted for their antimicrobial properties. Research has indicated that this compound exhibits:

- Bactericidal Effects : Studies have shown that hydantoin derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

- Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Table 1: Biological Activities of this compound

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential use in combination therapies for cancer treatment and as an antimicrobial agent. Its ability to enhance the efficacy of existing chemotherapeutics while also combating drug resistance presents a promising avenue for further research.

Eigenschaften

IUPAC Name |

5-(2-bromoethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNNVNAMCNAOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322439 | |

| Record name | 5-(2-Bromoethyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-52-5 | |

| Record name | 7471-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Bromoethyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.